Product packaging for Chloromethyl naphthalene(Cat. No.:)

Chloromethyl naphthalene

Cat. No.: B13835134
M. Wt: 178.66 g/mol
InChI Key: WTTBQXCEZGJCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Evolution of Research on Chloromethyl Naphthalene (B1677914)

Research into chloromethyl naphthalene has evolved significantly since its initial synthesis. Early methods for its preparation involved the chloromethylation of naphthalene using a variety of reagents. One of the well-documented historical methods utilized naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. orgsyn.org The chloromethylation of aromatic hydrocarbons was a known process, and various catalysts were employed, including zinc chloride, aluminum chloride, and phosphoric acid. orgsyn.org These early synthetic routes often involved harsh conditions, such as high temperatures and the use of strong acids, leading to the formation of a complex mixture of impurities, including unreacted naphthalene, the 2-chloromethyl naphthalene isomer, and di-substituted products like bis-(chloromethyl) naphthalene. orgsyn.orgguidechem.com

The evolution of research has been driven by the need for more efficient, selective, and environmentally benign synthetic processes. Traditional methods, such as the high-temperature chlorination of 1-methylnaphthalene (B46632) or chloromethylation using concentrated sulfuric and acetic acids, were effective but generated significant chemical waste. guidechem.com A notable advancement was the development of a method using naphthalene, paraformaldehyde, concentrated hydrochloric acid, glacial acetic acid, and phosphoric acid, which was detailed in a 2002 publication. google.com

More recent research has focused on "green chemistry" principles to mitigate the environmental impact of production. guidechem.com Innovations include the use of phase transfer catalysts and specific Lewis acids (like a mixture of ferric chloride and cupric chloride) with a concentrated hydrochloric acid solution. guidechem.comgoogle.com These newer methods can effectively lower reaction temperatures and times, significantly improving both the yield and purity of 1-chloromethyl naphthalene while avoiding the need for energy-intensive distillation by allowing for crystallization from an alcohol solvent. google.com Further refinements have involved using non-cationic surfactants and quaternary ammonium (B1175870) salts as catalysts to enhance reaction rates and yields. google.compatsnap.com Beyond synthesis, early physicochemical research, such as a 1985 study on the kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines, laid the groundwork for understanding its reactivity. acs.org

Strategic Significance of this compound as a Synthetic Intermediate

This compound, particularly the 1-isomer (also known as α-chloromethyl naphthalene), is a highly valuable intermediate in organic synthesis due to the reactivity of its chloromethyl group. guidechem.comgoogle.com This reactivity allows it to serve as a key starting material for a diverse range of more complex molecules used in various industrial applications. guidechem.comchemicalbook.comontosight.ai

Its primary significance lies in its role as a precursor for:

Pharmaceuticals : It is an intermediate in the synthesis of various active pharmaceutical ingredients, including anti-inflammatory agents and antihistamines. ontosight.aiderpharmachemica.com A notable example is its use in preparing derivatives with potential antifungal properties. derpharmachemica.com

Agrochemicals : The compound is a building block for producing pesticides and herbicides. guidechem.comontosight.ai

Dyes and Pigments : It is a key material in the synthesis of certain dye pigments and fluorescent brightening agents. chemicalbook.comontosight.ai

Fine Chemicals : A wide array of chemical products are synthesized from 1-chloromethyl naphthalene. These include α-naphthaldehyde, 1-naphthoic acid, 1-naphthylacetic acid, 1-naphthoyl chloride, 1-naphthalene acetonitrile, 1-naphthalene acetamide, and 1-naphthylmethylamine. guidechem.comgoogle.comgoogle.com

Synthetic Resins : It is also employed in the production of synthetic resins. chemicalbook.com

The ability to introduce the naphthylmethyl group into various molecular structures via nucleophilic substitution makes this compound a versatile and strategically important compound in the chemical industry.

Overview of Key Research Domains and Methodological Approaches for this compound Studies

Contemporary research on this compound is concentrated in several key domains, leveraging a range of modern analytical and synthetic methodologies.

Key Research Domains:

Synthetic Methodology and Green Chemistry : A major focus is the continued development of improved synthesis methods for 1-chloromethyl naphthalene itself. Research aims to increase yield and purity while reducing environmental impact. This includes the use of novel catalytic systems like phase transfer catalysts, Lewis acids, and surfactants in aqueous media or biphasic systems. guidechem.comgoogle.compatsnap.com

Medicinal Chemistry : Researchers actively synthesize and evaluate new derivatives of 1-chloromethyl naphthalene for potential therapeutic applications. For instance, condensing it with various substituted anilines and other amines has produced compounds screened for antifungal activity against strains like Candida albicans. derpharmachemica.com

Polymer Chemistry : 1-chloromethyl naphthalene has been investigated as an initiator for controlled polymerization reactions. Specifically, it has been shown to be an effective initiator for the Atom Transfer Radical Polymerization (ATRP) of styrene (B11656), allowing for the synthesis of polystyrene with controlled molecular weights and narrow polydispersity. chemicalbook.com

Organometallic Chemistry and Catalysis : The compound is used as a substrate in advanced organic reactions. Palladium-catalyzed reactions of this compound derivatives with nucleophiles, such as activated methylene (B1212753) compounds, have been explored to achieve regioselective synthesis of ortho- or para-substituted carbocycles. chemicalbook.comchemicalbook.com The choice of ligand on the palladium catalyst can control the regioselectivity of the acylation of the naphthalene ring. chemicalbook.com

Physical Organic Chemistry : Studies in this area investigate the fundamental properties of the molecule, including the kinetics and mechanisms of its dissociation and substitution reactions. acs.orgchemicalbook.com

Methodological Approaches:

The study of this compound and its reactions relies on a suite of standard analytical techniques.

Chromatography : Gas chromatography (GC) is frequently used to monitor reaction progress and determine the purity of the final product. patsnap.comchemicalbook.com Flash column chromatography is employed for the purification of its derivatives. chemicalbook.com

Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and mass spectrometry are essential for structural elucidation of newly synthesized compounds. orgsyn.orgchemicalbook.com Infrared (IR) spectroscopy is also used for characterization. nist.gov

Distillation : Vacuum distillation is a common method for purifying 1-chloromethyl naphthalene from unreacted starting materials and by-products, especially in older synthetic preparations. orgsyn.orgpatsnap.com

Crystallization : Modern, greener purification methods often rely on cooling and crystallization from solvents like ethanol (B145695), which is less energy-intensive than distillation. guidechem.comgoogle.com

The table below summarizes various synthetic approaches for 1-chloromethyl naphthalene, highlighting the evolution of the methodologies used.

Table 1: Comparison of Synthetic Methods for 1-Chloromethyl Naphthalene

Method Reagents Catalyst/Conditions Key Features Reference(s)
Classic Chloromethylation Naphthalene, Paraformaldehyde, Concentrated HCl, Glacial Acetic Acid Phosphoric Acid, 80-85 °C Historical method; produces impurities and requires distillation. orgsyn.orgderpharmachemica.com
Chloromethylation with Zinc Chloride Naphthalene, Paraformaldehyde, HCl Anhydrous Zinc Chloride, 60 °C An alternative classic method; product yield reported around 79.5%. guidechem.comgoogle.com
Phase Transfer Catalysis Naphthalene, Paraformaldehyde, Concentrated HCl Quaternary Ammonium Salt, Non-cationic Surfactant, 75-80 °C Improved yield (up to 95.7%) and reduced reaction times. google.compatsnap.com

| Lewis Acid & Phase Transfer Catalysis | Naphthalene, Paraformaldehyde, 42.5% HCl | FeCl₃, CuCl₂, Benzyltriethylammonium Chloride, 40 °C | "Green" approach; lower temperature, high yield, and purity; purification by crystallization. | guidechem.comgoogle.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11Cl B13835134 Chloromethyl naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11Cl

Molecular Weight

178.66 g/mol

IUPAC Name

4-(chloromethyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C11H11Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2

InChI Key

WTTBQXCEZGJCQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for Chloromethyl Naphthalene and Its Isomers

Diverse Chloromethylation Strategies for Naphthalene (B1677914)

The introduction of a chloromethyl group onto the naphthalene nucleus can be accomplished using several key reagents, each presenting distinct advantages and mechanistic pathways.

A foundational method for synthesizing chloromethyl naphthalene is the Blanc chloromethylation reaction, which utilizes formaldehyde (B43269) and hydrogen chloride. wikipedia.org This electrophilic aromatic substitution is typically performed under acidic conditions. wikipedia.org When naphthalene is treated with aqueous formaldehyde and hydrochloric acid, a mixture of products can be formed, from which isomers like 1,4-bischloromethylnaphthalene and 1,5-bischloromethylnaphthalene have been isolated. rsc.org The reaction of naphthalene with a 30% aqueous formaldehyde solution specifically yields 1-(chloromethyl)naphthalene (B51744). thieme-connect.de

The conditions for this reaction can be manipulated to optimize for specific products. For instance, reacting naphthalene with aqueous formaldehyde and hydrogen chloride, sometimes with sulfuric acid as a condensing agent, is a documented approach. orgsyn.org The mechanism involves the protonation of formaldehyde under acidic conditions, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the π-electrons of the aromatic naphthalene ring. wikipedia.org The resulting benzyl (B1604629) alcohol intermediate is then rapidly converted to the corresponding chloride in the acidic medium. wikipedia.org

ReagentsCatalyst/AcidTemperatureDurationProduct(s)YieldReference
Naphthalene, Aqueous Formaldehyde, Hydrochloric AcidNoneBoiling48 hours1,4-bischloromethylnaphthalene, 1,5-bischloromethylnaphthaleneNot specified rsc.org
Naphthalene, 30% Aqueous FormaldehydeHydrochloric AcidNot specifiedNot specified1-(chloromethyl)naphthaleneNot specified thieme-connect.de

This table summarizes reaction conditions for the chloromethylation of naphthalene using formaldehyde and hydrochloric acid systems.

An alternative route to this compound involves the conversion of a precursor, 1-naphthalenemethanol (B1198782) (an aryl methanol). Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. chemicalbook.comlibretexts.org The process involves dissolving the corresponding 1-aryl methanol (B129727) in a dry solvent like chloroform, cooling the mixture, and then adding thionyl chloride at a controlled rate to manage the reaction temperature. chemicalbook.com

The mechanism for the conversion of alcohols to alkyl chlorides using thionyl chloride proceeds via an SN2 pathway. libretexts.orglibretexts.org The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, forming an intermediate chlorosulfite compound and displacing a chloride ion. libretexts.orglibretexts.org This step transforms the hydroxyl group into a much better leaving group. libretexts.orglibretexts.org The displaced chloride ion then performs a backside attack on the carbon, leading to the cleavage of the C-O bond and an inversion of configuration, yielding the alkyl chloride. libretexts.orglibretexts.org The byproducts, sulfur dioxide (SO₂) and hydrochloric acid (HCl), are gases that conveniently bubble out of the reaction mixture. libretexts.org

A typical laboratory procedure involves dissolving 1-naphthalenemethanol in dry chloroform, cooling to 5 °C, and adding thionyl chloride while keeping the temperature below 10 °C. chemicalbook.com The mixture is then stirred for about 30 minutes at room temperature before being worked up. chemicalbook.com

Starting MaterialReagentSolventKey ConditionsProductReference
1-Aryl methanol (1-Naphthalenemethanol)Thionyl chlorideDry ChloroformCool to 5°C, add SOCl₂, stir at room temp.1-Chloromethylnaphthalene chemicalbook.com
Naphthalene-1-carboxylic acidThionyl chlorideTolueneReflux for 2 hoursNaphthalene-1-carbonyl chloride chemicalbook.com

This table outlines the synthesis of this compound derivatives using thionyl chloride.

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and frequently used methylene (B1212753) source for the chloromethylation of naphthalene, often in conjunction with hydrochloric acid. orgsyn.orgderpharmachemica.comkoreascience.krsphinxsai.comkoreascience.kr This method avoids handling aqueous formaldehyde solutions. The reaction typically involves heating a mixture of naphthalene, paraformaldehyde, and acids. derpharmachemica.comsphinxsai.com

One procedure involves heating naphthalene, paraformaldehyde, concentrated hydrochloric acid, and o-phosphoric acid on a water bath at 80-85°C with vigorous stirring for 9-10 hours. derpharmachemica.com This method yielded 1-chloromethyl naphthalene at 50% yield. derpharmachemica.com Another study describes a similar system using glacial acetic acid, phosphoric acid, and hydrochloric acid at 80-85°C for 6 hours, resulting in a 55-57% yield of α-chloromethylnaphthalene. koreascience.krkoreascience.krkoreascience.kr Optimization of this reaction found that a molar ratio of naphthalene to paraformaldehyde of 1:2 at 105°C for 3 hours could increase the yield to 75%. koreascience.krkoreascience.kr

A method aimed at improving yield and purity uses naphthalene and paraformaldehyde with specific Lewis acids and a phase transfer catalyst in a 42-43% hydrochloric acid solution. guidechem.comgoogle.com This approach effectively lowers the reaction temperature and time. guidechem.com For instance, reacting naphthalene with paraformaldehyde, a mixture of ferric chloride and copper chloride, and benzyltriethylammonium chloride at 40°C for 3 hours resulted in a 97.1% yield of 1-chloromethyl naphthalene with 99.6% purity after crystallization. guidechem.com

ReagentsAcids/CatalystsTemperatureDurationYieldReference
Naphthalene, ParaformaldehydeConc. HCl, o-Phosphoric Acid80-85°C9-10 hours50% derpharmachemica.com
Naphthalene, ParaformaldehydeGlacial Acetic Acid, Phosphoric Acid, HCl80-85°C6 hours55-57% koreascience.krkoreascience.krkoreascience.kr
Naphthalene, ParaformaldehydeGlacial Acetic Acid, Phosphoric Acid, HCl105°C3 hours75% koreascience.krkoreascience.kr
Naphthalene, Paraformaldehyde42.5% HCl, FeCl₃, CuCl₂, Benzyltriethylammonium chloride40°C3 hours97.1% guidechem.com

This table summarizes various research findings for the chloromethylation of naphthalene using paraformaldehyde.

Catalytic Systems in this compound Synthesis

The efficiency, selectivity, and conditions of chloromethylation reactions are significantly influenced by the choice of catalyst. Both Lewis acids and phase transfer catalysts play crucial roles in modern synthetic approaches.

Lewis acid catalysts are essential in the Blanc reaction and related chloromethylations to enhance the electrophilicity of the formaldehyde-derived species. wikipedia.org Various Lewis acids have been employed, with their effectiveness varying based on the specific reaction system.

Zinc Chloride (ZnCl₂) : ZnCl₂ is a common and effective catalyst for the chloromethylation of aromatic hydrocarbons. wikipedia.orgthieme-connect.detandfonline.com In the Blanc reaction, it facilitates the formation of the electrophile. wikipedia.org One method for preparing 1-chloromethyl naphthalene involves reacting naphthalene with formaldehyde and hydrogen chloride in the presence of anhydrous zinc chloride. guidechem.com Another protocol uses paraformaldehyde, anhydrous zinc chloride, and 37% hydrochloric acid, stirred at 60°C for 3 hours, achieving a product yield of 79.5%. guidechem.comgoogle.com

Phosphoric Acid (H₃PO₄) : Phosphoric acid is often used as a catalyst, frequently in combination with other acids like hydrochloric and acetic acid. orgsyn.orgderpharmachemica.comsphinxsai.comrsc.org It is considered a sufficient protic acid catalyst on its own for chloromethylation. thieme-connect.de A well-established procedure involves reacting naphthalene with paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid to produce 1-chloromethylnaphthalene in 74–77% yield. orgsyn.org

Aluminum Chloride (AlCl₃) : Aluminum chloride is another Lewis acid used to catalyze chloromethylation reactions. thieme-connect.deorgsyn.org

Ferric Chloride (FeCl₃) and Copper Chloride (CuCl₂) : A mixture of ferric chloride and copper chloride has been used as a co-catalyst system. guidechem.comgoogle.com This combination, when used with a phase transfer catalyst, has been shown to significantly improve the yield and purity of 1-chloromethyl naphthalene, allowing for lower reaction temperatures. guidechem.comgoogle.com A process using this catalyst system achieved a 97.1% yield. guidechem.com

CatalystReagentsConditionsYieldPurityReference
Zinc ChlorideNaphthalene, Paraformaldehyde, 37% HCl60°C, 3 hours79.5%Not specified guidechem.comgoogle.com
Phosphoric AcidNaphthalene, Paraformaldehyde, Acetic Acid, Conc. HCl80-85°C, 6 hours74-77%Not specified orgsyn.org
Ferric Chloride & Copper ChlorideNaphthalene, Paraformaldehyde, 42.5% HCl, PTC40°C, 3 hours97.1%99.6% guidechem.comgoogle.com
Aluminum ChlorideNaphthalene, Paraformaldehyde, HClNot specifiedNot specifiedNot specified thieme-connect.deorgsyn.org

This table provides a comparative overview of Lewis acid catalysts used in the synthesis of this compound.

In heterogeneous reaction systems, where reactants are present in immiscible phases (e.g., an organic substrate in an aqueous acid), phase transfer catalysts (PTCs) and surfactants are employed to facilitate the reaction. guidechem.comgoogle.com A PTC, typically a quaternary ammonium (B1175870) salt, functions by transporting a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. wikipedia.org

The use of PTCs like benzyltriethylammonium chloride or benzyltrimethylammonium (B79724) chloride has been shown to improve the synthesis of 1-chloromethyl naphthalene. guidechem.comgoogle.com In a patented method, naphthalene, paraformaldehyde, a Lewis acid mixture (FeCl₃ and CuCl₂), and a PTC are reacted in a high-concentration hydrochloric acid solution. google.com This approach significantly shortens reaction times and improves product yield and purity, avoiding the need for high-energy purification steps like rectification. google.com

Surfactants can also catalyze the chloromethylation of aromatic compounds in oil-water biphasic systems. chemicalbook.com They can create micellar environments that solubilize the organic substrate in the aqueous phase. chemicalbook.com For example, the chloromethylation of naphthalene has been achieved with 92% conversion using a surfactant in concentrated HCl at 75°C. smolecule.com The micellar environment localizes the formaldehyde and HCl, increasing their effective concentration and stabilizing the reactive chloromethyl carbocation. smolecule.com

Catalyst TypeCatalyst ExampleSystemBenefitReference
Phase Transfer CatalystBenzyltriethylammonium chlorideNaphthalene, Paraformaldehyde, Lewis Acids, Conc. HClShorter reaction time, improved yield and purity guidechem.comgoogle.com
Phase Transfer CatalystBenzyltrimethylammonium chlorideNaphthalene, Paraformaldehyde, Lewis Acids, Conc. HClShorter reaction time, improved yield and purity google.com
SurfactantN,N-sodium oleoylmethyl taurateNaphthalene, Paraformaldehyde, Conc. HCl92% conversion, stabilizes carbocation smolecule.com

This table highlights the application and benefits of phase transfer catalysts and surfactants in this compound synthesis.

Regioselective Synthesis of this compound Isomers (e.g., 1-Chloromethyl vs. 2-Chloromethyl Naphthalene)

The chloromethylation of naphthalene typically yields a mixture of isomers, with 1-chloromethylnaphthalene being the major product. This preference is due to the higher electron density at the α-position (C1) of the naphthalene ring, making it more susceptible to electrophilic attack compared to the β-position (C2). The direct chloromethylation of naphthalene via the Blanc reaction (using formaldehyde and hydrogen chloride with a Lewis acid catalyst) predominantly produces the 1-isomer. sciencemadness.orgwikipedia.org The 2-chloromethylnaphthalene is often an undesired impurity that is difficult to separate due to the close boiling points of the two isomers. google.com

Achieving regioselectivity, particularly for the less favored 2-chloromethylnaphthalene, remains a significant synthetic challenge. Most literature focuses on maximizing the yield of the 1-isomer while minimizing the formation of the 2-isomer and other by-products like dichloromethylnaphthalene. google.comguidechem.com

Strategies to influence regioselectivity often involve modifying the starting material or the reaction conditions:

Starting Material Modification : Instead of direct chloromethylation of naphthalene, alternative routes can provide isomer specificity. For instance, 2-(chloromethyl)naphthalene (B1583795) can be prepared from 2-naphthalenemethanol (B45165) by reaction with thionyl chloride. chemicalbook.com This multi-step approach, while potentially longer, ensures the production of the pure 2-isomer.

Catalyst Control : While not extensively documented for chloromethylation, catalytic systems are known to influence regioselectivity in other naphthalene functionalizations. For example, nickel-catalyzed reactions have been shown to selectively produce β-acyl naphthalenes (2-substituted). researchgate.net The exploration of similar catalytic systems could offer a pathway for the regioselective synthesis of 2-chloromethylnaphthalene.

The synthesis of 1-chloromethylnaphthalene is well-established, with numerous methods aimed at maximizing its yield. orgsyn.orgderpharmachemica.com The primary challenge in these syntheses is not achieving α-selectivity, but rather suppressing the formation of the β-isomer and other polysubstituted by-products. guidechem.com

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols

Significant efforts have been directed towards optimizing the chloromethylation of naphthalene to improve the yield and purity of 1-chloromethylnaphthalene. Key parameters that are manipulated include catalysts, solvents, reactant ratios, temperature, and reaction time.

Catalyst Selection: The traditional Blanc chloromethylation uses a Lewis acid like zinc chloride (ZnCl₂). libretexts.org However, various catalysts have been explored to enhance efficiency.

Mixed Lewis Acids : A patented method employs a mixture of ferric chloride (FeCl₃) and copper chloride (CuCl₂) as the Lewis acid. This combination, along with a phase transfer catalyst, has been shown to reduce reaction time and temperature while significantly improving product yield and purity. google.com

Phase Transfer Catalysts (PTCs) : The use of PTCs, such as benzyl trimethyl ammonium chloride or benzyl triethyl ammonium chloride, facilitates the reaction between reactants in different phases, leading to higher yields. google.comgoogle.com A catalyst system composed of a quaternary ammonium salt and a non-cationic surfactant has also been reported to decrease reaction time and boost yield. google.com

Acid Catalysts : Phosphoric acid is often used in conjunction with hydrochloric acid and glacial acetic acid as a condensing agent and solvent. orgsyn.orgderpharmachemica.com

Reaction Parameters: Systematic optimization of reaction conditions is crucial for maximizing yield. Mathematical modeling, such as the Box-Wilson method, has been applied to determine the ideal parameters for the synthesis of 1-chloromethylnaphthalene. koreascience.krkoreascience.kr This study identified the optimal conditions as a naphthalene to paraformaldehyde molar ratio of 1:2, a temperature of 105°C, and a reaction time of 3 hours, which resulted in a 75% yield. koreascience.krkoreascience.kr In contrast, other methods report reaction temperatures of 80-85°C for 6-10 hours. orgsyn.orgderpharmachemica.com A more recent optimized protocol using a mixed Lewis acid and a PTC operates at a lower temperature of 40°C for 3 hours, achieving a yield of 97.1% with 99.6% purity after crystallization. google.comguidechem.comchemicalbook.com

Table 1: Comparison of Optimized Reaction Conditions for 1-Chloromethylnaphthalene Synthesis
Catalyst SystemReagentsTemperature (°C)Time (h)Yield (%)Reference
H₃PO₄ / HClNaphthalene, Paraformaldehyde, Acetic Acid80-85674-77 orgsyn.org
H₃PO₄ / HClNaphthalene, Paraformaldehyde, Acetic Acid80-859-10Not specified derpharmachemica.com
Mathematical OptimizationNaphthalene, Paraformaldehyde105375 koreascience.krkoreascience.kr
FeCl₃ / CuCl₂ / PTCNaphthalene, Paraformaldehyde, HCl40397.1 google.comchemicalbook.com

Purification Techniques: Post-synthesis purification is critical for obtaining a high-purity product. Distillation is often hampered by the high boiling point of the products and the small difference between isomer boiling points. google.com An effective alternative is cooling crystallization from an alcohol solvent like ethanol (B145695) or methanol. google.com A specific protocol involves dissolving the crude product in ethanol at 26-28°C, followed by controlled cooling to -5°C, which can yield 1-chloromethylnaphthalene with a purity of 99.6%. google.comguidechem.com

Green Chemistry Principles Applied to this compound Synthesis

Traditional methods for synthesizing chloromethylnaphthalene often involve hazardous reagents and produce significant waste, prompting the development of more environmentally benign approaches. guidechem.com Key areas of improvement include:

Reducing Hazardous By-products : A major concern with chloromethylation reactions is the potential formation of the highly carcinogenic by-product bis(chloromethyl) ether. libretexts.org Green synthesis protocols aim to modify reaction conditions to prevent its formation.

Alternative Reagents : The use of 1-methylnaphthalene (B46632) side-chain chlorination requires high temperatures (190-210°C) and chlorine gas, resulting in significant environmental pollution. google.com Methods using paraformaldehyde and hydrochloric acid are considered greener alternatives. guidechem.com

Catalytic Efficiency : The development of highly efficient catalysts, such as the mixed Lewis acid/PTC system, contributes to green chemistry by allowing reactions to proceed at lower temperatures and with shorter durations, thus conserving energy. google.com Furthermore, the use of surfactants can create micellar microreactors, improving reaction efficiency in aqueous media and reducing the need for volatile organic solvents. smolecule.com

Atom Economy : Research focuses on improving the atom economy of the reaction by minimizing the formation of by-products such as di-1-naphthylmethane and various dichlorinated naphthalenes. guidechem.comorgsyn.org Optimized protocols with high selectivity for the desired isomer contribute directly to a greener process.

The application of these principles not only mitigates the environmental impact but also often leads to safer and more cost-effective manufacturing processes. dataintelo.com

Reaction Chemistry and Transformative Pathways of Chloromethyl Naphthalene

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group attached to the naphthalene (B1677914) ring is a key reactive site, readily participating in nucleophilic substitution reactions. This reactivity is central to its utility in synthetic organic chemistry, allowing for the introduction of a wide variety of functional groups.

S_N2 Reactivity and Stereochemical Considerations

Chloromethyl naphthalenes are excellent substrates for bimolecular nucleophilic substitution (S(_N)2) reactions. In an S(_N)2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com The reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). pressbooks.pub This "backside attack" leads to a transition state where the carbon atom is pentacoordinated, partially bonded to both the incoming nucleophile and the outgoing leaving group. chemicalnote.compressbooks.pub

A critical consequence of this mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. pressbooks.pub If the starting chloromethyl naphthalene derivative is chiral, the S(_N)2 reaction will produce a product with the opposite configuration. youtube.com The efficiency of the S(_N)2 reaction is sensitive to steric hindrance around the electrophilic carbon. Increased substitution on the naphthalene ring near the chloromethyl group can impede the approach of the nucleophile, thereby slowing down the reaction rate. chemicalnote.comlibretexts.org

Functional Group Interconversions via this compound

The amenability of chloromethyl naphthalenes to S(_N)2 reactions makes them valuable precursors for a wide array of functional group interconversions. The chloride is a good leaving group, allowing for its displacement by a variety of nucleophiles. vanderbilt.edu This enables the synthesis of a diverse range of naphthalene derivatives with modified side chains.

Common transformations include the reaction with:

Cyanide ions to form naphthylacetonitriles. vanderbilt.edu

Azide ions to produce azidomethylnaphthalenes. vanderbilt.edu

Hydroxide ions to yield naphthylmethanols.

Alkoxides to generate alkoxymethylnaphthalenes.

Thiolates to give rise to (naphthylmethyl)thioethers.

Carboxylates to form naphthylmethyl esters.

These interconversions are fundamental in organic synthesis, providing access to a broad spectrum of compounds with varied chemical properties and potential applications. For instance, the conversion of 1-chloromethylnaphthalene to 1-naphthylmethanol can be achieved by treatment with an aqueous base. chemicalbook.com Further, the resulting alcohol can be transformed into other functional groups, highlighting the versatility of this compound as a synthetic intermediate.

A study by Peng et al. demonstrated the conversion of various this compound derivatives into other compounds, such as the formation of tetracyclic compounds from a dearomatization product. acs.org This highlights the utility of functional group interconversions in building complex molecular scaffolds.

Palladium-Catalyzed Nucleophilic Dearomatization Reactions

A significant advancement in the chemistry of chloromethyl naphthalenes is their participation in palladium-catalyzed nucleophilic dearomatization reactions. acs.orgnih.govsigmaaldrich.com This powerful strategy allows for the conversion of the planar, aromatic naphthalene system into three-dimensional carbocyclic structures. acs.orgnih.govacs.org These reactions typically proceed under mild conditions and offer good to excellent yields of the dearomatized products. acs.orgnih.govsigmaaldrich.com

The key to the palladium-catalyzed dearomatization is the in-situ formation of a highly reactive η³-benzylpalladium intermediate. acs.orgnih.govacs.org This process is initiated by the oxidative addition of the this compound to a palladium(0) complex. The resulting palladium(II) species then coordinates to the naphthalene ring in a η³-fashion, activating the aromatic system towards nucleophilic attack. acs.org

The η³-benzylpalladium complex can be thought of as an allyl-palladium analogue, where one of the double bonds is part of the aromatic ring. researchgate.net This intermediate is electrophilic and readily reacts with a range of nucleophiles. The subsequent nucleophilic attack does not occur at the benzylic carbon, as in a typical S(_N)2 reaction, but rather directly on the naphthalene ring, leading to dearomatization. acs.org

A remarkable feature of the palladium-catalyzed dearomatization of chloromethyl naphthalenes is the ability to control the regioselectivity of the nucleophilic attack by tuning the phosphine (B1218219) ligands on the palladium catalyst. chemicalbook.comacs.org This allows for the selective formation of either ortho- or para-substituted dearomatized products.

Specifically, the use of sterically bulky phosphine ligands, such as t-butyl-bis(2-biphenyl)phosphine (tBuXPhos), tends to favor the formation of the para-substituted product. chemicalbook.com Conversely, employing less sterically demanding ligands, like dimethylphenylphosphine (B1211355) (PMe₂Ph), directs the nucleophilic attack to the ortho position. chemicalbook.com This ligand-controlled regioselectivity provides a powerful tool for directing the outcome of the reaction and accessing specific isomers. chemrxiv.orgamazonaws.comnih.gov

The choice of ligand influences the steric environment around the palladium center in the η³-benzylpalladium intermediate, thereby dictating the accessible sites for nucleophilic attack on the naphthalene ring. acs.org

The palladium-catalyzed dearomatization of chloromethyl naphthalenes has been successfully applied to intermolecular reactions with activated methylene (B1212753) compounds, such as malonates. acs.org In these reactions, the enolate generated from the activated methylene compound acts as the nucleophile, attacking the η³-benzylpalladium intermediate.

For example, the reaction of 1-chloromethylnaphthalene derivatives with diethyl malonate in the presence of a palladium catalyst and a base (like sodium hydride) yields the corresponding dearomatized product where the malonate moiety has added to the naphthalene ring. acs.org The reaction conditions are generally mild, and the products are often obtained in high yields. acs.org

The scope of the reaction has been explored with various substituted chloromethyl naphthalenes and different activated methylene compounds, demonstrating the versatility of this methodology for the synthesis of complex carbocyclic structures. acs.org

This compound Derivative Activated Methylene Compound Product (Yield) Reference
1-(Chloromethyl)naphthalene (B51744)Diethyl malonate2-d (89%) acs.org
1-(Chloromethyl)-4-methylnaphthaleneDiethyl malonate2-g (90%) acs.org
4-Bromo-1-(chloromethyl)naphthaleneDiethyl malonate2-h (71%) acs.org
1-(Chloromethyl)naphthaleneDi-tert-butyl malonate2-o (91%) acs.org
1-(Chloromethyl)naphthaleneEthyl 2-cyanoacetate2-p (45%) acs.org
1-(Chloromethyl)naphthaleneEthyl acetoacetate2-q (42%) acs.org

Table 1: Examples of Intermolecular Nucleophilic Dearomatization of this compound Derivatives.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring system is more reactive than benzene (B151609) towards electrophilic aromatic substitution. libretexts.org This increased reactivity is attributed to the lower loss of stabilization energy in the intermediate carbocation (the naphthalenonium ion) compared to the corresponding intermediate in benzene substitution. libretexts.org For substituted naphthalenes, such as this compound, the position of electrophilic attack is influenced by the nature of the existing substituent and the reaction conditions.

In electrophilic aromatic substitution reactions of naphthalene, substitution at the α-position (C1) is generally favored over the β-position (C2). libretexts.orgstackexchange.com This preference is due to the greater stability of the carbocation intermediate formed during α-substitution. The intermediate for α-substitution has more resonance structures that retain a complete benzene ring, thereby preserving more of the aromatic stabilization energy. libretexts.orgstackexchange.com

However, the substitution pattern can be influenced by reaction conditions. For example, the sulfonation of naphthalene can yield different major products depending on the temperature. libretexts.org Similarly, Friedel-Crafts acylation can produce different isomers depending on the solvent used. libretexts.org For instance, the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles can lead to either para- or ortho-acylated naphthalenes, with the regioselectivity being controlled by the choice of a sterically bulky or less bulky ligand, respectively. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.govnih.gov This methodology is widely used for the synthesis of biaryls and has seen significant advancements through the development of highly active palladium catalysts, including those derived from sterically hindered, electron-rich phosphines or N-heterocyclic carbenes. nih.gov The use of organotrifluoroborates as coupling partners has further expanded the scope and utility of this reaction. nih.gov While specific examples detailing the Suzuki-Miyaura coupling of this compound were not found in the provided search results, the general principles of this reaction are well-established for a wide range of aryl halides. nih.govyoutube.com The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Sonogashira Coupling and Related Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide to form a disubstituted alkyne. organic-chemistry.orgnih.gov This reaction is a fundamental method for constructing carbon-carbon triple bonds. irantypist.com A domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes has been reported to produce novel dimer quinolinium salts. irantypist.com The proposed mechanism involves the initial Sonogashira coupling at the 2-chloro position, followed by an intermolecular nucleophilic substitution where the nitrogen of one quinoline (B57606) molecule attacks the chloromethyl group of another. irantypist.com

Amination Reactions with Amines

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a crucial method for the formation of carbon-nitrogen bonds. acs.org An unconventional palladium-catalyzed amination of 1-chloromethylnaphthalene with various primary and secondary amines has been developed. acs.orgacs.org This reaction, catalyzed by Pd(PPh₃)₄, surprisingly occurs at the para position of the naphthalene ring, leading to the formation of 1-amino-4-methylnaphthalene derivatives in good yields. acs.org This regioselectivity is unexpected as typical Buchwald-Hartwig reactions occur at the carbon-halogen bond. acs.org The reaction proceeds smoothly under mild conditions. acs.orgnih.gov

Radical Reactions and Photochemical Transformations of this compound

Photoinduced Homolytic Dissociation Mechanisms

The photochemistry of chloromethyl naphthalenes is distinct from that of chloronaphthalenes. chimia.ch The photoinduced dissociation of the C-Cl bond in chloromethyl naphthalenes is significantly more efficient. chimia.ch This is attributed to the stabilization of the resulting naphthylmethyl radical. chimia.ch

Upon irradiation, 1-(chloromethyl)naphthalene undergoes homolytic dissociation of the C-Cl bond to generate a (1-naphthyl)methyl radical and a chlorine atom. chimia.ch The energy required for this bond cleavage is lower than the excited state energies of the naphthalene chromophore, suggesting that the dissociation can occur from the lowest excited singlet or triplet states. chimia.ch The photophysics are complicated by an excitation wavelength-dependent fluorescence quantum yield, which has been explained by enhanced intersystem crossing from the second excited singlet state (S₂) to a dissociative upper triplet state. chimia.ch Molecular oxygen can act as a scavenger for the naphthylmethyl radical, leading to the formation of naphthaldehyde. chimia.ch In the absence of scavengers, the radical can recombine with a chlorine atom to reform the starting material or form a dimer. chimia.ch

Kinetics and Dissociation Mechanisms Following Photoexcitation

The photochemical behavior of chloromethylnaphthalene is characterized by efficient dissociation of the C-Cl bond upon photoexcitation. The photoinduced dissociation of 1-(chloromethyl)naphthalene is notably more efficient than that of chloronaphthalenes, a phenomenon attributed to the stabilizing effect of the naphthyl group on the resulting radical. chimia.ch

Upon irradiation, particularly in the S₀→S₂ absorption band, a significant decrease in fluorescence quantum yield is observed compared to excitation in the S₀→S₁ band. chimia.ch This observation is explained by an enhanced intersystem crossing from the S₂ state to a dissociative upper triplet state of σ-σ* character. chimia.ch The bond dissociation energy for the C-Cl bond in chloromethylnaphthalene is estimated to be around 81 kcal/mol, which is too high for dissociation to occur from the lowest excited singlet or triplet states of the naphthalene moiety itself. chimia.ch This has led to the postulation that the reaction proceeds through upper excited states. chimia.ch

The photophysical properties are further complicated by the heavy atom effect of chlorine, which can enhance triplet yields and reduce fluorescence lifetimes. chimia.ch However, the primary driver for the high reactivity is the energetic favorability of the homolytic dissociation due to the resonance stabilization of the naphthylmethyl radical. chimia.ch

Table 1: Photophysical and Photochemical Data for 1-(Chloromethyl)naphthalene

ParameterValueConditions
Fluorescence Quantum Yield (Φf) ~10⁻²Excitation into S₁
Disappearance Quantum Yield (Φr) ~1.0Irradiation at various wavelengths (e.g., 265, 313 nm)
Contribution from Triplet States ~50%Quenched with perylene
Major Photoproduct (aerated solution) 1-Naphthaldehyde (B104281)Nearly quantitative yield

Chemo- and Regioselectivity in this compound Transformations

The dual reactivity of chloromethylnaphthalene, possessing both a reactive benzylic halide and an aromatic naphthalene core, gives rise to interesting aspects of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity:

The primary competition in the reactivity of chloromethylnaphthalene is between nucleophilic substitution at the chloromethyl group and electrophilic substitution on the naphthalene ring. The outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions.

Nucleophilic Attack: The benzylic C-Cl bond is susceptible to nucleophilic attack. Strong nucleophiles will readily displace the chloride ion in an Sₙ2 reaction. For instance, the reaction of 1-chloromethylnaphthalene with anilines proceeds via a bimolecular nucleophilic substitution mechanism. ias.ac.in The rate of this reaction is influenced by the solvent polarity and the nucleophilicity of the aniline (B41778) derivative. ias.ac.in

Electrophilic Attack: In the presence of electrophiles, the naphthalene ring can undergo substitution. However, for this to be the primary pathway, the conditions must not favor nucleophilic attack on the chloromethyl group.

Regioselectivity in Electrophilic Aromatic Substitution:

When chloromethylnaphthalene undergoes electrophilic aromatic substitution, the chloromethyl group (-CH₂Cl) acts as an activating group and directs incoming electrophiles primarily to the ortho and para positions of the naphthalene ring to which it is attached. Due to steric hindrance from the chloromethyl group, the para position (position 4 for 1-chloromethylnaphthalene) is generally the favored site of substitution.

For example, in the Friedel-Crafts acylation of naphthalene, the ratio of α- to β-substituted products can be influenced by the concentration of the acylating reagent and the reaction time, suggesting a complex interplay of kinetic and thermodynamic control. stackexchange.com While specific data for the Friedel-Crafts acylation of chloromethylnaphthalene is not extensively detailed in the provided search results, the general principles of electrophilic substitution on substituted naphthalenes would apply. The electron-donating nature of the chloromethyl group, via hyperconjugation, stabilizes the arenium ion intermediates for ortho and para attack more effectively than for meta attack.

Table 2: Regioselectivity in Electrophilic Substitution of 1-Chloromethylnaphthalene

Reaction TypeReagentMajor Product(s)Minor Product(s)
Nitration HNO₃/H₂SO₄4-Nitro-1-chloromethylnaphthalene2-Nitro-1-chloromethylnaphthalene
Friedel-Crafts Acylation RCOCl/AlCl₃4-Acyl-1-chloromethylnaphthalene2-Acyl-1-chloromethylnaphthalene

Table 3: Kinetic Data for the Reaction of 1-Chloromethylnaphthalene with Aniline in Various Solvents

SolventDielectric Constant (ε)Rate Constant (k₂ x 10⁵ L mol⁻¹ s⁻¹) at 35°C
Methanol (B129727) 32.612.5
Ethanol (B145695) 24.38.9
n-Butanol 17.16.3
Isopropanol 18.310.2
Data extracted from Bhide and Patel, 1985. ias.ac.in

Derivatization Strategies and Functionalization of Chloromethyl Naphthalene

Synthesis of Naphthalene-Containing Ethers, Esters, and Amines

The benzylic chloride nature of the chloromethyl group in chloromethyl naphthalene (B1677914) makes it an excellent electrophile for nucleophilic substitution reactions. This property is widely exploited for the synthesis of various derivatives, including ethers, esters, and amines, by reacting it with appropriate nucleophiles.

Ethers and Thio-derivatives: Naphthalene-containing ethers can be synthesized through the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride ion. For instance, 1-chloromethylnaphthalene can react with naphthols to form dinaphthylmethane ethers. osti.gov In one approach, 4-chloro-1-naphthol (B146336) was O-alkylated with 1-chloromethylnaphthalene to produce the corresponding ether, 1-chloro-4-((naphthalen-1-yl)methoxy)naphthalene. osti.gov

Similarly, sulfur-based nucleophiles can be used. The reaction of 1,4(1,5)-bis(chloromethyl)naphthalene with thiourea, followed by hydrolysis with sodium hydroxide, yields naphthalene-1,5-dithiol. mdpi.com This process demonstrates the conversion of the chloromethyl groups into thiol functionalities, which are precursors to thioethers and thioesters.

Esters: While direct esterification via carboxylate displacement of the chloride is a standard method, related multi-step processes are also employed. For example, cross-linked polythiomethacrylate esters have been prepared starting from 1,4(1,5)-bis(chloromethyl)naphthalene, highlighting the utility of the chloromethyl group in polymer chemistry. mdpi.com

Amines: The synthesis of naphthalene-containing amines from chloromethyl naphthalene is a well-established and highly versatile transformation. A variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and heterocyclic amines, can be used.

In a straightforward example, N-methyl-(1-naphthylmethyl)amine is prepared by treating 1-chloromethylnaphthalene with a solution of methylamine (B109427) in ethanol (B145695). prepchem.com This reaction proceeds via a direct nucleophilic substitution. A similar process is used in the synthesis of N-methyl-1-naphthalenemethanamine, a key intermediate for pharmaceuticals, where 1-chloromethylnaphthalene is reacted with N-methylformamide. google.com

More complex amines have also been synthesized. A series of N-(naphthalen-1-ylmethyl)aniline derivatives were prepared by refluxing 1-chloromethylnaphthalene with various substituted anilines in the presence of potassium carbonate. derpharmachemica.com Furthermore, palladium-catalyzed amination reactions provide an alternative route. An unprecedented palladium-catalyzed reaction of chloromethylnaphthalene derivatives with various amines, including morpholine, piperidine, and aniline (B41778), has been developed, yielding the corresponding N-substituted naphthylmethylamines in good yields under mild conditions. acs.orgacs.org

Table 1: Synthesis of Naphthalene-Containing Ethers and Amines
Starting MaterialReagentProduct TypeProduct NameReference
1-Chloromethylnaphthalene4-Chloro-1-naphtholEther1-Chloro-4-((naphthalen-1-yl)methoxy)naphthalene osti.gov
1-ChloromethylnaphthaleneMethylamineAmineN-Methyl-(1-naphthylmethyl)amine prepchem.com
1-ChloromethylnaphthaleneAnilineAmineN-(Naphthalen-1-ylmethyl)aniline derpharmachemica.comacs.org
1-ChloromethylnaphthaleneMorpholineAmine4-((Naphthalen-1-yl)methyl)morpholine acs.org
1-Chloromethylnaphthalene4-Amino-1,2,4-triazoleAmineN-(Naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine derpharmachemica.com

Preparation of Organometallic Reagents from this compound Precursors

This compound serves as a valuable precursor for the generation of several types of organometallic reagents. These reagents are pivotal in forming new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: The formation of a Grignard reagent by reacting 1-chloromethylnaphthalene with magnesium is a known, though sometimes challenging, process. osti.govthieme-connect.de The resulting naphthylmethylmagnesium chloride is a potent nucleophile used in subsequent reactions, such as alkylations.

Organoboron Reagents: this compound derivatives are used to synthesize stable organoboron compounds, particularly boronate esters. Commercially available reagents like 2-(6-(chloromethyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its 5-isomer highlight this application. bldpharm.combldpharm.com These compounds are key partners in Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of the chloromethyl-substituted naphthalene scaffold into complex molecules.

Organopalladium Intermediates: In the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), this compound derivatives undergo oxidative addition to form highly reactive η³-benzylpalladium intermediates. researchgate.netacs.org These organopalladium complexes are not typically isolated but are generated in situ to participate in a variety of catalytic cycles. They are central to novel dearomatization and amination reactions where the nucleophile attacks the naphthalene ring system rather than the benzylic carbon. acs.orgacs.org

Table 2: Organometallic Reagents from this compound
PrecursorReagent/CatalystOrganometallic SpeciesApplicationReference
1-ChloromethylnaphthaleneMagnesium (Mg)Grignard Reagent (Naphthylmethylmagnesium chloride)C-C bond formation thieme-connect.de
Bromo(chloromethyl)naphthaleneBis(pinacolato)diboron / Pd catalystOrganoboron Reagent (Dioxaborolane)Suzuki-Miyaura coupling bldpharm.combldpharm.com
1-ChloromethylnaphthalenePd(PPh₃)₄Organopalladium Intermediate (η³-Benzylpalladium complex)Catalytic dearomatization, amination researchgate.netacs.org

Construction of Heterocyclic Systems Utilizing this compound

The reactivity of the chloromethyl group is also harnessed to build or append heterocyclic rings, creating molecules with potential biological activity.

A prime example is the Sommelet reaction, which converts 1-chloromethylnaphthalene into 1-naphthaldehyde (B104281). orgsyn.org This transformation proceeds through the reaction of 1-chloromethylnaphthalene with hexamethylenetetramine, a heterocyclic cage-like amine. The initial product is a quaternary ammonium (B1175870) salt which, upon hydrolysis with acid, yields the desired aldehyde. orgsyn.org This aldehyde is a versatile intermediate for constructing more complex heterocyclic systems.

Direct incorporation of the naphthylmethyl moiety into a pre-existing heterocycle is also a common strategy. For instance, N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine was synthesized by reacting 1-chloromethylnaphthalene with 4-amino-1,2,4-triazole. derpharmachemica.com This reaction attaches the bulky naphthalene group to the triazole ring, a scaffold frequently found in pharmacologically active compounds.

Multi-Step Synthetic Sequences for Complex Naphthalene Architectures

This compound is often a key starting point in multi-step syntheses aimed at producing complex molecular architectures, from pharmaceuticals to advanced materials.

One illustrative sequence is the synthesis of the antifungal agent Terbinafine's core structure. A common industrial route begins with the chloromethylation of naphthalene. google.com The resulting 1-chloromethylnaphthalene is then converted to 1-naphthaldehyde via the Sommelet reaction. orgsyn.org This aldehyde subsequently undergoes reductive amination to furnish N-methyl-1-naphthalenemethanamine, a critical building block. google.com

In the realm of materials science and supramolecular chemistry, bis(chloromethyl)naphthalene isomers are used to construct large, complex structures like macrocycles. bohrium.com For example, intermediates can be formed by reacting 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene (B75270) with other precursors, which are then cyclized in a subsequent step to yield macrocyclic compounds. bohrium.com Another application is the synthesis of naphthalene-derived isotropic pitch, a material used in the production of carbon fibers. This process can involve a Blanc chloromethylation–dechlorination reaction sequence to create a linear polymeric structure composed of methylene-bridged naphthalene rings. researchgate.net

Selective C-H Bond Functionalization of Naphthalene Derivatives

While the reactivity of the C-Cl bond is paramount, the chloromethyl group can also influence the functionalization of the naphthalene ring's C-H bonds, leading to novel transformations.

Palladium-catalyzed reactions have enabled unprecedented functionalizations that go beyond simple substitution at the benzylic position. A notable discovery is the ligand-controlled regioselective nucleophilic aromatic substitution. In this reaction, 1-(chloromethyl)naphthalenes react with arylacetonitriles in the presence of a palladium catalyst. chemicalbook.com The regioselectivity is controlled by the choice of phosphine (B1218219) ligand: a sterically bulky ligand directs the reaction to the para-position (C4), while a less bulky ligand favors the ortho-position (C2), yielding acylated naphthalene products. chemicalbook.com

Another remarkable transformation is the palladium-catalyzed amination of chloromethylnaphthalene derivatives, which, under certain conditions, results in amination of the aromatic ring itself rather than the expected substitution of the chloride. acs.org This process is believed to proceed through an aminative dearomatization-rearomatization sequence, mediated by an η³-benzylpalladium intermediate.

Furthermore, palladium catalysis can induce a nucleophilic dearomatization of the naphthalene ring system. acs.orgacs.org When this compound derivatives are treated with a nucleophile like diethyl malonate in the presence of a palladium catalyst, the reaction can yield ortho- or para-substituted non-aromatic carbocycles instead of the simple substitution product. acs.org This strategy transforms a flat aromatic system into a three-dimensional alicyclic structure.

Applications of Chloromethyl Naphthalene in Materials Science and Catalysis

Utilization in Polymer Chemistry and Advanced Polymeric Materials

The unique structure of chloromethyl naphthalene (B1677914) makes it a valuable compound in the field of polymer science. It is employed as an initiator and a structural component to create polymers with tailored properties, particularly those leveraging the aromatic and fluorescent nature of the naphthalene moiety.

Chloromethyl naphthalene has been successfully utilized as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. chemicalbook.comnih.gov

In a notable study, 1-(chloromethyl)naphthalene (B51744) (1-CMN) was used to initiate the bulk polymerization of styrene (B11656) at 125°C. chemicalbook.com The catalytic system consisted of copper(I) chloride (CuCl) complexed with the ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). chemicalbook.com The research demonstrated that 1-CMN is an effective initiator, yielding polystyrene with molecular weights that increased linearly as the monomer was consumed. chemicalbook.com This linear relationship is a key indicator of a controlled polymerization process. Furthermore, the resulting polymers exhibited low polydispersity indices (PDI), ranging from 1.17 to 1.30, which confirms the well-controlled nature of the polymerization. chemicalbook.com The ability to control the polymerization process is crucial for creating well-defined polymer architectures. nih.gov

InitiatorMonomerCatalyst SystemKey FindingsPolydispersity Index (PDI)
1-(Chloromethyl)naphthalene (1-CMN)Styrene (St)CuCl/PMDETAEffective initiation; Molecular weight increases linearly with conversion; Well-controlled polymerization. chemicalbook.com1.17 - 1.30 chemicalbook.com

A direct consequence of using this compound as an initiator in polymerization is the incorporation of a naphthalene group at the beginning of the polymer chain. This process results in the formation of "naphthalene-labeled" or end-functionalized polymers. The polystyrene synthesized through ATRP using 1-CMN as the initiator was effectively end-labeled with a naphthalene moiety. chemicalbook.com A significant property of these naphthalene-labeled polymers is their fluorescence, a characteristic directly imparted by the naphthalene group. chemicalbook.com This intrinsic fluorescence opens up possibilities for their use in applications requiring optical detection or sensing.

Beyond its role as an initiator, the naphthalene scaffold is a fundamental building block for constructing advanced polymeric structures. Naphthalene-based polymers are particularly promising materials for organic light-emitting diodes (OLEDs), especially for producing blue light, which has been a challenge in the development of full-color displays. mdpi.com While various naphthalene derivatives are used, the 1,4-disubstituted naphthalene unit is a key component in creating polymers like 1,4-polynaphthalene, a promising material for true-color blue OLEDs. mdpi.com this compound serves as a crucial precursor for creating such substituted naphthalene monomers, which can then be polymerized. By selecting different co-monomers to pair with the naphthalene unit, chemists can tune the electronic and physical properties of the resulting polymers, altering their bandgaps and structural geometry to optimize performance and prevent fluorescence quenching in solid-state devices. mdpi.com

Role in the Design and Synthesis of Novel Organic Catalysts and Ligands

The reactivity of this compound makes it a valuable substrate in the development of new catalytic reactions and in the synthesis of specialized ligands. Its utility has been demonstrated in palladium-catalyzed reactions, where it participates in transformations that are controlled by the choice of ligand.

A key development is the use of this compound derivatives in palladium-catalyzed nucleophilic dearomatization reactions. acs.org This strategy allows for the conversion of the stable aromatic naphthalene ring into substituted carbocycles under mild conditions. acs.org The reaction is proposed to proceed through an η³-benzylpalladium intermediate, activating the aromatic system for nucleophilic attack. acs.org This represents an innovative approach to catalytic dearomatization. acs.org

Furthermore, the regioselectivity of reactions involving this compound can be precisely controlled by the ligand coordinated to the palladium catalyst. chemicalbook.com For instance, in the reaction of 1-(chloromethyl)naphthalene with (hetero)arylacetonitriles, the choice of phosphine (B1218219) ligand dictates the position of acylation on the naphthalene ring. chemicalbook.com

A sterically bulky ligand , such as t-BuPPh₂, directs the reaction to the para-position. chemicalbook.com

A sterically less bulky ligand , such as Me₂PPh, results in acylation at the ortho-position. chemicalbook.com

This ligand-based control highlights how this compound can be used as a model substrate for designing and understanding complex catalytic systems where the ligand framework is paramount. chemicalbook.com

Catalyst SystemLigand TypeOutcome of Reaction with 1-(chloromethyl)naphthalene
Palladium CatalystSterically Bulky (e.g., t-BuPPh₂)Affords para-acylated products. chemicalbook.com
Palladium CatalystSterically Less Bulky (e.g., Me₂PPh)Provides ortho-acylated products. chemicalbook.com

Precursors for Optoelectronic and Fluorescent Materials

This compound is a key intermediate in the synthesis of compounds for optoelectronic and fluorescence applications. guidechem.comottokemi.com Its naphthalene core provides the necessary photophysical properties, while the reactive chloromethyl group allows for its chemical incorporation into larger, more complex functional molecules. It is employed as a starting material for synthetic resins, dye pigments, and fluorescent brightening agents. ottokemi.com The inherent properties of the naphthalene ring system—rigidity, planarity, and an extensive π-conjugated electron system—make its derivatives excellent candidates for organic electronic materials. nih.gov

Naphthalene derivatives are highly valued in the design of fluorescent probes for sensing and imaging. nih.gov Their unique photophysical properties, such as high quantum yields and excellent photostability, are derived from their rigid and extensively conjugated structure. nih.gov this compound functions as a foundational precursor, providing the essential naphthalene fluorophore that can be chemically modified to create highly specific probes.

Polymers created using 1-chloromethylnaphthalene as an initiator have been shown to exhibit fluorescence, demonstrating a direct route from this precursor to a fluorescent macromaterial. chemicalbook.com More broadly, the naphthalene scaffold is used to construct probes capable of detecting a wide range of analytes. For example, naphthalene-based fluorescent dyes have been engineered to create probes with high sensitivity and selectivity for detecting hydrazine (B178648) in environmental samples and aluminum ions (Al³⁺) in solution. researchgate.netmdpi.com The development of these probes showcases the utility of the naphthalene moiety, for which this compound is a key synthetic starting point, in creating advanced sensing technologies. nih.govmdpi.com

Intermediates in the Synthesis of Agrochemicals and Dyes

This compound, particularly 1-chloromethylnaphthalene, serves as a crucial intermediate in the synthesis of a variety of organic compounds, including those with applications in the agrochemical and dye industries. google.comgoogle.com Its reactive chloromethyl group allows for the introduction of the naphthalene moiety into larger molecules, forming the backbone of several active compounds.

In the field of agrochemicals, naphthalene derivatives are investigated for their potential as pesticides. nih.gov For instance, 1-chloromethylnaphthalene can be a precursor to 1-naphthylacetic acid and 1-naphthylacetamide, which are synthetic auxins used as plant growth regulators. google.com The synthesis of novel benzothiazolylamino-containing β-naphthol derivatives has been explored for their insecticidal and acaricidal properties against various agricultural pests. nih.gov The development of regioselective synthesis methods for polysubstituted naphthalene derivatives is an active area of research due to their wide-ranging applications in the pharmaceutical and agrochemical industries. nih.gov

The dye industry extensively utilizes naphthalene derivatives for the creation of a wide spectrum of colorants. numberanalytics.com Naphthalene-based compounds are key components in the synthesis of azo dyes, which account for a significant portion of commercial dyes. researchgate.net These dyes are valued for their vibrant colors and good fastness properties on various fibers, including polyester. The general synthesis route involves the diazotization of a naphthylamine derivative and subsequent coupling with a suitable aromatic compound. While direct synthesis from this compound isn't the primary route for all naphthalene dyes, its role as a precursor to various naphthalenic intermediates is significant. For example, it can be used to synthesize α-naphthaldehyde, which can then be further functionalized into dye molecules. google.comgoogle.com

The following table summarizes some of the key intermediates derived from this compound and their applications:

Intermediate Derived from this compoundApplication Area
1-Naphthaldehyde (B104281)Synthesis of Dyes, Agrochemicals google.comchemicalbook.com
1-Naphthylacetic acidAgrochemicals (Plant Growth Regulator) google.comgoogle.com
1-Naphthoyl chlorideOrganic Synthesis Intermediate google.comgoogle.com
1-NaphthylacetonitrileOrganic Synthesis Intermediate google.com
1-NaphthylacetamideAgrochemicals (Plant Growth Regulator) google.com
1-NaphthylmethylamineOrganic Synthesis Intermediate google.com

Applications in Supramolecular Chemistry and Advanced Separation Technologies

The unique structural and electronic properties of the naphthalene ring make this compound and its derivatives valuable in the fields of supramolecular chemistry and advanced separation technologies.

In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, naphthalene units are incorporated into larger host molecules or receptors. nih.gov These naphthalene-based receptors can selectively bind to specific guest molecules, a principle known as molecular recognition. For example, a naphthalene-based ligand, N,N,N′,N′-tetrabenzyl-naphthalene-1,5-diamine, has been synthesized and shown to form supramolecular complexes through second-sphere coordination with anions. rsc.org The naphthalene moiety can participate in π-π stacking and C–H⋯π interactions, which are crucial for the stabilization and organization of these supramolecular assemblies. rsc.org Furthermore, the photoluminescence properties of naphthalene-based ligands can be modulated by the binding of guest molecules, making them potential components for chemical sensors. rsc.org Redox-active copper-naphthalenediimide networks have also been constructed, exhibiting intrinsic semiconductive features, which highlights the potential of naphthalene derivatives in functional supramolecular materials. rsc.org

In the realm of advanced separation technologies, naphthalene derivatives are utilized in chromatographic techniques. For instance, 1,5-Bis(chloromethyl)naphthalene can be analyzed and separated using reverse-phase high-performance liquid chromatography (HPLC). sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com The separation of this compound isomers, such as 1-chloromethylnaphthalene and 2-chloromethylnaphthalene, is another important application. google.comgoogle.com Specific HPLC methods have been developed using octadecylsilane (B103800) chemically bonded silica (B1680970) as the stationary phase and a methanol-water solution as the mobile phase to effectively separate these isomers. google.com The ability to achieve high purity separation is critical as the properties and applications of the isomers can differ significantly.

The table below outlines the applications of this compound derivatives in these advanced fields:

Application AreaSpecific Use of Naphthalene DerivativePrinciple/Technique
Supramolecular ChemistryFormation of host-guest complexes, chemical sensors. nih.govrsc.orgMolecular recognition, π-π stacking, photoluminescence. rsc.orgrsc.org
Advanced Separation TechnologiesAnalysis and purification of this compound isomers. sielc.comgoogle.comHigh-Performance Liquid Chromatography (HPLC). sielc.comgoogle.com
Advanced Separation TechnologiesStationary phase component in chromatography.Utilizes the specific interactions of the naphthalene moiety.

Advanced Spectroscopic and Analytical Methodologies for Chloromethyl Naphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of chloromethylnaphthalene isomers and their derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of 1-chloromethylnaphthalene, the protons on the naphthalene (B1677914) ring typically appear as a series of multiplets in the aromatic region (δ 7.4-8.2 ppm). chemicalbook.com The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) characteristically show a singlet at approximately δ 5.07 ppm. chemicalbook.com For 2-chloromethylnaphthalene, the chemical shifts and splitting patterns of the aromatic protons differ due to the change in substitution pattern, providing a clear distinction between the two isomers.

¹³C NMR spectroscopy further complements the structural analysis. chemicalbook.com The spectrum of 1-chloromethylnaphthalene displays signals for all 11 carbon atoms. chemicalbook.com The carbon of the chloromethyl group is typically found around δ 44.6 ppm. chemicalbook.com The ten carbons of the naphthalene ring resonate in the range of δ 123-134 ppm, with the substituted carbon showing a distinct chemical shift. chemicalbook.com The precise chemical shifts are sensitive to the substitution pattern, enabling the differentiation of isomers and the characterization of reaction products. nih.gov Solid-state NMR has also been employed to study the molecular structure of naphthalene derivatives in their crystalline form, revealing subtle structural distortions that may not be apparent in solution-state NMR. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-Chloromethylnaphthalene Data sourced from experimental values. chemicalbook.com

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
-CH₂Cl5.07 (s)44.6
Naphthalene-H/C7.45-8.19 (m)123.7, 125.3, 126.2, 126.7, 127.7, 128.9, 129.8, 131.1, 133.0, 134.0

Mass Spectrometry (MS) Techniques for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of chloromethylnaphthalene and its reaction products. nih.gov Gas chromatography-mass spectrometry (GC-MS) is commonly used, where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. nih.govgoogle.com

The electron ionization (EI) mass spectrum of 1-chloromethylnaphthalene shows a molecular ion peak [M]⁺ at m/z 176, corresponding to its molecular weight. nih.govnist.gov A prominent peak is observed at m/z 141, which results from the loss of a chlorine atom ([M-Cl]⁺), forming the stable naphthylmethyl cation. nih.gov Other significant fragments can be seen at m/z 115 and 139. nih.gov The fragmentation pattern is a unique fingerprint that aids in the identification of the compound. This technique is crucial for monitoring reaction progress and identifying byproducts and intermediates in the synthesis of chloromethylnaphthalene derivatives. researchgate.net

Table 2: Key Mass Spectrometry Data for 1-Chloromethylnaphthalene (GC-MS, EI) Data compiled from public spectral databases. nih.gov

m/z Relative Intensity (%) Proposed Fragment
17623.96[C₁₁H₉Cl]⁺ (Molecular Ion)
14199.99[C₁₁H₉]⁺ (Naphthylmethyl cation)
13917.17[C₁₁H₇]⁺
11525.49[C₉H₇]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. chemicalbook.com In the context of chloromethylnaphthalene, IR spectroscopy can confirm the presence of the chloromethyl group and the aromatic naphthalene core. nih.govnih.gov

The IR spectrum of chloromethylnaphthalene exhibits characteristic absorption bands. The C-H stretching vibrations of the aromatic naphthalene ring are observed in the region of 3000-3100 cm⁻¹. nasa.gov The C-C stretching vibrations within the aromatic ring give rise to absorptions between 1400 and 1600 cm⁻¹. The C-H bending vibrations of the substituted naphthalene ring can also be identified. A key absorption is the C-Cl stretching vibration of the chloromethyl group, which typically appears in the range of 600-800 cm⁻¹. The methylene group (-CH₂) also shows characteristic stretching and bending vibrations. derpharmachemica.com

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, TLC, Flash Chromatography)

Chromatographic techniques are essential for the separation and purification of chloromethylnaphthalene isomers and for assessing the purity of synthesized materials. chemicalbook.comsigmaaldrich.com

Gas Chromatography (GC) is widely used for the analysis of volatile compounds like chloromethylnaphthalene. chemicalbook.comgoogle.com By employing a suitable capillary column, such as an HP-5MS, and a flame ionization detector (FID) or a mass spectrometer (MS), the components of a mixture can be separated based on their boiling points and interactions with the stationary phase. chemicalbook.comgoogle.com GC is particularly useful for quantifying the purity of 1-chloromethylnaphthalene and detecting the presence of its isomers or other impurities. sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to determine the appropriate solvent system for larger-scale purification. derpharmachemica.comsorbtech.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable eluent, the separation of products, starting materials, and byproducts can be visualized under UV light. derpharmachemica.combiotage.comazom.com

Flash Chromatography is a preparative column chromatography technique used for the purification of larger quantities of chloromethylnaphthalene derivatives. chemicalbook.com After optimizing the separation on TLC, a silica gel column is used with the selected solvent system to isolate the desired compound from a reaction mixture. chemicalbook.comsorbtech.comwfu.edu

High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and quantification of chloromethylnaphthalene isomers. google.combldpharm.com A patent describes a method using a C18 stationary phase and a methanol-water mobile phase to effectively separate 1-chloromethylnaphthalene and 2-chloromethylnaphthalene. google.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Spectrophotometric Detection Methods for Derived Probes

Chloromethylnaphthalene serves as a key intermediate in the synthesis of fluorescent probes. chemicalbook.com Once a fluorescent molecule is synthesized using chloromethylnaphthalene as a starting material, its photophysical properties are characterized using spectrophotometric methods.

UV-Visible Spectroscopy is used to determine the absorption spectrum of the derived probe, identifying the wavelengths of maximum absorption (λmax). This information is essential for selecting the appropriate excitation wavelength for fluorescence measurements.

Fluorescence Spectroscopy is employed to measure the emission spectrum of the probe. By exciting the molecule at its λmax, the resulting fluorescence emission is recorded. This provides information on the fluorescence intensity, the wavelength of maximum emission, and the quantum yield. These parameters are critical for evaluating the performance of the probe in various applications, such as in bio-imaging or as a sensor. The sensitivity of the fluorescence properties of these probes to their local environment can be exploited for various analytical and biological studies. researchgate.net

Computational and Theoretical Investigations of Chloromethyl Naphthalene Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT calculations have been instrumental in investigating the mechanisms of palladium-catalyzed reactions involving 1-(chloromethyl)naphthalene (B51744). These studies provide a deep understanding of transition states and intermediates that are often too transient to be observed experimentally.

DFT calculations have been successfully employed to map the energetic landscapes of palladium-catalyzed dearomatization reactions of chloromethylnaphthalenes. In a study of the reaction with the cyclic amine morpholine, the calculated free energy barrier for the crucial reductive elimination step was found to be only 13.1 kcal/mol. ugent.bearxiv.org This pathway, proceeding via an intramolecular C–N bond coupling, is significantly more favorable than an alternative pathway through an η³-endo-(naphthyl)methyl intermediate, which was calculated to have a much higher barrier of 37.8 kcal/mol. ugent.bearxiv.org

Table 1: Calculated Free Energy Barriers (ΔG‡) for Key Steps in Pd-Catalyzed Dearomatization Reactions of Chloromethylnaphthalene Derivatives
Reactant/NucleophileReaction StepIntermediate TypeCalculated Barrier (kcal/mol)Reference
MorpholineC-N Reductive Eliminationη³-exo-(naphthyl)methyl13.1 ugent.bearxiv.org
MorpholineC-N Reductive Eliminationη³-endo-(naphthyl)methyl37.8 ugent.bearxiv.org
PhenylacetonitrileOverall Barrier (Rearrangement + Reductive Elimination)η³-exo to η³-endo31.9 mdpi.com

A significant achievement of computational modeling has been the explanation of ligand-controlled regioselectivity in the palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes with nucleophiles like (hetero)arylacetonitriles. researchgate.netmdpi.com Experiments show that sterically bulky phosphine (B1218219) ligands such as tBuPPh₂ favor the formation of para-substituted products, while smaller ligands like Me₂PPh yield ortho-substituted products. mdpi.comresearchgate.netmdpi.comrsc.org

DFT calculations have provided a clear rationale for this selectivity. mdpi.comresearchgate.netrsc.org

With a bulky ligand (tBuPPh₂): The transition state leading to the para-product is more stable (calculated barrier of 7.8 kcal mol⁻¹) than the transition state for the ortho-product (10.4 kcal mol⁻¹). mdpi.comrsc.org This difference is attributed to steric repulsion between the bulky ligand and the phenyl group of the phenylethenimine ligand in the ortho transition state. mdpi.comresearchgate.netrsc.org

With a small ligand (Me₂PPh): The trend is reversed. The transition state for the ortho-product is more stable (7.3 kcal mol⁻¹) than that for the para-product (10.2 kcal mol⁻¹). researchgate.netrsc.org This preference is explained by favorable π-π stacking interactions between the phenylethenimine ligand and the (naphthyl)methyl ligand, which can be achieved in the ortho transition state geometry with the less sterically demanding ligand. researchgate.netrsc.org

These findings demonstrate how DFT can unravel the subtle non-covalent interactions that dictate the outcome of a chemical reaction, offering predictive power for catalyst design. researchgate.net

Table 2: DFT-Calculated Energy Barriers (kcal/mol) for Ligand-Controlled Regioselectivity
LigandProduct SelectivityTransition State Barrier (ortho)Transition State Barrier (para)Controlling FactorReference
tBuPPh₂ (bulky)para10.47.8Steric Repulsion mdpi.comrsc.org
Me₂PPh (small)ortho7.310.2π-π Stacking researchgate.netrsc.org

The key to the unique reactivity of chloromethyl naphthalene (B1677914) in these palladium-catalyzed reactions is the formation of η³-benzylpalladium intermediates. mdpi.comnih.gov DFT studies have been crucial in characterizing these species. The calculations confirm that the reaction proceeds through the formation of an η³-exo-(naphthyl)methyl palladium complex. ugent.bemdpi.comresearchgate.net This intermediate activates the naphthalene ring system, making it susceptible to nucleophilic attack at the para or ortho positions, leading to dearomatization. ugent.bemdpi.com

DFT analysis has shown that reductive elimination from this η³-exo intermediate, involving the coupling of a carbon on the naphthalene ring with the nucleophile, is the key product-forming step. ugent.bemdpi.com By comparing various potential pathways, including direct substitution at the benzylic carbon, computational studies have confirmed that the dearomatization pathway via the η³-benzylpalladium intermediate is kinetically favored under these catalytic conditions. ugent.beresearchgate.net

Molecular Dynamics Simulations for Mechanistic Insights

While DFT is powerful for studying static energy profiles, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. Although direct MD simulations elucidating the entire catalytic cycle of chloromethyl naphthalene dearomatization are not widely reported, the technique has been applied to the naphthalene scaffold to understand related reactive and interactional processes.

For instance, reactive force field (ReaxFF) MD simulations have been used to investigate the complex chemical reactions during the early stages of naphthalene carbonization, including condensation, pyrolysis, and rearrangement reactions. researchgate.net Such studies reveal reaction mechanisms, like the initiation of free radicals through intermolecular hydrogen transfer, providing dynamic insights that complement static DFT calculations. researchgate.net In other applications, MD simulations have been used to model the adsorption and orientation of naphthalene derivatives on metal surfaces and to study the aggregation and self-assembly of naphthalene-capped molecules, driven by forces like π–π stacking. mdpi.com These examples showcase the potential of MD simulations to provide a dynamic perspective on the reactivity and intermolecular interactions of the naphthalene core, which is central to understanding the behavior of this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic properties of this compound, which in turn govern its reactivity. Studies on 1-(chloromethyl)-2-methylnaphthalene using the Hartree-Fock (HF) and DFT (B3LYP) methods have determined key electronic structure descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For 1-(chloromethyl)-2-methylnaphthalene, a low HOMO-LUMO energy gap was calculated, which explains the significant charge transfer interactions that occur within the molecule. Furthermore, calculations of Mulliken atomic charges reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. Similar DFT studies on naphthalene and its derivatives have correlated electronic properties like total energy and electronegativity with molecular stability and reactivity trends.

Table 3: Selected Calculated Electronic Properties of Naphthalene Derivatives
CompoundMethod/Basis SetPropertyCalculated ValueReference
NaphthaleneDFT/aug-cc-pVQZHOMO-LUMO Gap4.75 eV
1-(Chloromethyl)-2-methylnaphthaleneDFT/B3LYPHOMO-LUMO GapLow value indicating high reactivity
1,4-DiazanaphthaleneDFT/B3LYPElectronegativity (χ)4.1715

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules. For 1-(chloromethyl)-2-methylnaphthalene, DFT calculations have been used to compute its vibrational (FT-IR and FT-Raman) and electronic (UV-vis) spectra.

The calculated vibrational frequencies, after appropriate scaling, show excellent agreement with experimental FT-IR and FT-Raman spectra, allowing for reliable assignment of the observed spectral bands to specific molecular vibrations based on the total energy distribution (TED).

Furthermore, Time-Dependent DFT (TD-DFT) calculations have been employed to predict the electronic absorption spectra (UV-vis). These calculations can determine the absorption wavelengths (λ), oscillator strengths (f), and excitation energies (E) associated with electronic transitions. The influence of different solvents, such as DMSO and chloroform, on the electronic spectra can also be modeled, providing a comprehensive understanding of the molecule's photophysical behavior. Similar computational approaches have been used to study the spectra of other naphthalene derivatives and their interactions.

Future Directions and Emerging Research Avenues in Chloromethyl Naphthalene Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

The traditional synthesis of chloromethyl naphthalene (B1677914) via the Blanc chloromethylation reaction, which employs formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride, is effective but poses significant environmental and safety concerns. Key drawbacks include the use of corrosive and hazardous reagents and the potential formation of the potent carcinogen bis(chloromethyl) ether. Consequently, a primary focus of modern research is the development of greener, more sustainable synthetic protocols.

Future research in this domain is directed toward several key strategies:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid, recyclable catalysts such as zeolites, sulfated zirconia, or functionalized mesoporous silicas. These catalysts can be easily separated from the reaction mixture, minimizing waste and enabling continuous-flow processes. Their defined pore structures can also impart enhanced regioselectivity for either the 1- or 2-chloromethylnaphthalene isomer.

Alternative Chloromethylating Agents: Investigating less hazardous alternatives to the formaldehyde/HCl system. This includes the use of stable, solid-source reagents that release the chloromethylating species in situ under specific activation conditions (e.g., thermal or photochemical), thereby improving handling safety.

Flow Chemistry: Migrating the chloromethylation process from batch reactors to continuous-flow microreactors. This approach offers superior control over reaction temperature and time, minimizes the volume of hazardous materials present at any given moment, and can suppress the formation of undesirable byproducts through rapid quenching.

Indirect Routes from Bio-renewable Feedstocks: Exploring multi-step synthetic pathways that begin with naphthalene derivatives sourced from lignin (B12514952) or other bio-renewable sources. For instance, the selective reduction of naphthaldehyde derivatives followed by a green chlorination step (e.g., using Appel reaction conditions with polymer-supported reagents) represents a more sustainable long-term strategy.

The following table compares the traditional Blanc chloromethylation with proposed sustainable alternatives.

Table 1: Comparison of Synthetic Routes to Chloromethyl Naphthalene
MethodTypical ReagentsKey Disadvantages (Traditional) / Advantages (Proposed)Primary Research Challenge
Traditional Blanc Chloromethylation Naphthalene, Formaldehyde, HCl, Zinc Chloride (ZnCl₂)Hazardous reagents, formation of carcinogenic byproducts, corrosive conditions, difficult catalyst removal.N/A (Baseline Method)
Heterogeneous Catalysis Naphthalene, Paraformaldehyde, Chlorotrimethylsilane; Zeolite H-BEA or Sulfated Zirconia CatalystAdvantage: Recyclable catalyst, reduced waste, potential for high regioselectivity, milder conditions.Catalyst deactivation over time; optimizing catalyst design for maximum activity and selectivity.
Flow Chemistry Naphthalene, Formaldehyde, HCl (as gas or solution)Advantage: Enhanced safety, superior process control, suppression of byproducts, easy scalability.Reactor material compatibility with corrosive reagents; optimizing flow parameters for high conversion.
Indirect Functional Group Interconversion Hydroxymethylnaphthalene, Thionyl Chloride or Appel ReagentsAdvantage: Avoids formaldehyde and strong acids, high selectivity, can start from bio-derived precursors.Requires a pre-functionalized naphthalene starting material; overall atom economy of the multi-step process.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its role as a simple alkylating agent in Sₙ1 and Sₙ2 reactions, the future of this compound chemistry lies in harnessing its structure for more complex and previously inaccessible transformations. Modern catalytic methods are unlocking new reaction pathways.

Key areas of emerging research include:

Photoredox-Mediated Radical Generation: Visible-light photoredox catalysis can be used to achieve single-electron reduction of the C-Cl bond in this compound. This generates a highly reactive naphthylmethyl radical, which can participate in transformations not possible through ionic pathways. Examples include Giese-type conjugate additions to electron-deficient alkenes and radical-polar crossover reactions, enabling the construction of complex molecular architectures.

Transition Metal Cross-Coupling: While benzyl (B1604629) chlorides are established partners in cross-coupling, the application to this compound is an area ripe for expansion. Nickel and palladium catalysis, particularly with specialized ligands, can facilitate Kumada, Negishi, and Suzuki-Miyaura couplings. This allows for the direct formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, connecting the naphthylmethyl unit to a vast array of aryl, vinyl, and alkyl groups.

Directed C–H Functionalization: The chloromethyl group can serve as a transient or removable directing group for the functionalization of the naphthalene ring itself. A transition metal catalyst (e.g., palladium, rhodium) could coordinate to the chloro-substituent and direct C–H activation at the sterically accessible peri-position (C8), enabling the introduction of new functional groups with high regiocontrol.

Dual Photoredox and Nickel Catalysis: Combining photoredox and nickel catalysis offers a powerful platform for reductive cross-coupling reactions. In this synergistic approach, the photocatalyst generates the naphthylmethyl radical, which is then captured by a low-valent nickel complex to form a Ni(III) intermediate, enabling cross-coupling with aryl halides without the need for pre-formed organometallic reagents.

The table below outlines these novel reactivity patterns.

Table 2: Emerging Catalytic Transformations of this compound
Transformation TypeProposed Catalytic SystemKey Mechanistic StepPotential Product Class
Radical Conjugate Addition Iridium or Ruthenium Photocatalyst, Visible LightSingle-electron reduction of C-Cl bond to form a naphthylmethyl radical.γ-Naphthyl-substituted ketones, esters, and nitriles.
Reductive Cross-Coupling Nickel Catalyst (e.g., NiCl₂·glyme) with a reducing agentOxidative addition of the C-Cl bond to a Ni(0) center.Di-aryl methanes, complex benzylic structures.
Directed C-H Arylation Palladium(II) Acetate with a specialized ligand (e.g., an amino acid)Coordination-assisted C-H bond cleavage at the peri-position of the naphthalene ring.8-Aryl-1-chloromethylnaphthalenes.
Dual Photoredox/Nickel Catalysis Iridium Photocatalyst + Nickel Catalyst + Aryl HalideRadical capture by Ni(II) followed by reductive elimination.Unsymmetrical di-aryl methanes, formed without organometallic reagents.

Integration of this compound in Advanced Functional Materials Design

The unique combination of a rigid, aromatic naphthalene core and a versatile reactive handle makes this compound an ideal building block for advanced functional materials. Future research aims to move beyond simple polymers and dyes to create materials with precisely engineered electronic, optical, and structural properties.

Emerging applications include:

Organic Electronics: The naphthalene moiety is an excellent chromophore and fluorophore. By using this compound as a monomer or side-chain functional group in polymerization reactions (e.g., via Williamson ether synthesis or Suzuki polycondensation after conversion to a boronic ester), novel conjugated polymers can be synthesized. These materials are being investigated for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics, where the naphthalene unit contributes to charge transport and luminescence.

Porous Frameworks (MOFs and COFs): this compound can be used as a linker or strut in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). More importantly, its reactive chloromethyl group is perfectly suited for post-synthetic modification (PSM). A pre-assembled framework containing naphthylmethyl chloride units can be subsequently treated with various nucleophiles (e.g., azides, amines, thiols) to install new functionalities within the pores, tailoring the framework for specific applications like gas storage, catalysis, or chemical sensing.

Fluorescent Chemosensors: The inherent fluorescence of the naphthalene ring can be exploited to design chemosensors. By covalently attaching a receptor unit (e.g., a crown ether or a cyclam) to a molecule via reaction with this compound, a sensor system is created. Binding of a target analyte (such as a metal cation or an anion) to the receptor can modulate the fluorescence of the nearby naphthalene fluorophore through mechanisms like Photoinduced Electron Transfer (PET), leading to a detectable "turn-on" or "turn-off" signal.

This table summarizes the role of this compound in advanced materials.

Table 3: Applications of this compound in Advanced Materials
Material ClassRole of Naphthylmethyl UnitTarget PropertyPotential Application
Conjugated Polymers Luminescent side-chain or part of the polymer backbone.Blue-light emission, charge mobility, high quantum efficiency.OLEDs, OFETs, Organic Photovoltaics (OPVs).
Porous Organic Frameworks Reactive linker for post-synthetic modification (PSM).Tunable pore environment, catalytic activity, selective adsorption.Gas separation, heterogeneous catalysis, targeted drug delivery.
Fluorescent Chemosensors Signaling fluorophore unit.High sensitivity and selectivity through analyte-induced fluorescence changes.Environmental monitoring (heavy metals), biomedical diagnostics.

Challenges and Opportunities in Enhancing Synthetic Efficiency and Selectivity

Despite the promising future directions, significant challenges remain in this compound chemistry. Overcoming these challenges presents major opportunities for innovation in synthetic methodology and catalyst design.

Key Challenges:

Regioselectivity: The chloromethylation of naphthalene can produce a mixture of 1-chloromethylnaphthalene (alpha-isomer) and 2-chloromethylnaphthalene (beta-isomer). Achieving high regioselectivity for a single isomer is often difficult and is highly dependent on reaction conditions and catalysts. This lack of control complicates purification and limits its use in applications where isomeric purity is critical.

Byproduct Formation: The primary byproduct in the Blanc chloromethylation is the formation of bis(naphthyl)methanes, where the chloromethylnaphthalene product alkylates a second molecule of naphthalene. This side reaction reduces the yield of the desired product and complicates downstream processing.

Key Opportunities:

Computational Chemistry: The use of Density Functional Theory (DFT) and other computational models provides an unprecedented opportunity to predict reaction outcomes, understand mechanisms, and design catalysts in silico. Modeling the transition states for substitution at the alpha vs. beta positions can guide the development of shape-selective heterogeneous catalysts that favor one isomer.

High-Throughput Experimentation (HTE): Combining HTE with advanced catalyst design allows for the rapid screening of thousands of potential catalysts and reaction conditions. This accelerates the discovery of optimal systems for achieving high yield, selectivity, and sustainability, turning the challenge of process optimization into a tractable goal.

Integrated Flow Processes: The ultimate opportunity lies in developing fully integrated, continuous-flow systems that combine sustainable reagent generation, a highly selective catalytic reaction, and in-line purification. Such a process would not only be safer and more efficient but would also represent a paradigm shift in the production of this key chemical intermediate.

The following table provides a strategic overview of these challenges and opportunities.

Table 4: Strategic Overview of Challenges and Opportunities
Area of FocusKey ChallengeAssociated OpportunityProposed Approach
Selectivity Poor control over 1- vs. 2-isomer formation.Development of isomer-pure building blocks for high-performance materials.Design of shape-selective zeolite catalysts; use of directing groups in C-H activation.
Efficiency Formation of bis(naphthyl)methane and other byproducts.Maximizing yield and simplifying purification to reduce costs and waste.Implementation of flow chemistry to minimize residence time; development of highly active catalysts that operate at low temperatures.
Sustainability Use of hazardous reagents (formaldehyde, HCl) and stoichiometric Lewis acids.Creation of a truly "green" manufacturing process.Replacing traditional reagents with benign alternatives; developing recyclable heterogeneous or biocatalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing chloromethyl naphthalene derivatives, and how can their purity be verified?

  • Methodological Answer : this compound derivatives can be synthesized via the chloromethylation of naphthalene using paraformaldehyde, glacial acetic acid, and concentrated HCl under reflux (80–85°C for 6 hours). The crude product is purified via sequential washing (water, sodium chloride solution) and crystallization. Purity is verified using elemental analysis (C, H, Cl content), 1H^1 \text{H} and 13C^13 \text{C} NMR spectroscopy (e.g., δ 5.05–5.07 ppm for -CH2_2Cl signals), and melting point comparisons with literature values . For monosubstituted derivatives, liquid-liquid separation and cyclohexane washing are critical steps .

Q. What analytical techniques are most effective for characterizing this compound isomers?

  • Methodological Answer : Fourier-transform infrared (FT-IR) and Raman spectroscopy (3600–10 cm1^{-1}) are key for identifying functional groups (e.g., C-Cl stretching at ~600 cm1^{-1}). Nuclear magnetic resonance (NMR) spectroscopy resolves isomer-specific signals, such as aromatic proton environments in 1H^1 \text{H} NMR and carbon chemical shifts in 13C^13 \text{C} NMR. Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., CP Sil 5 CB) aids in separating isomers, while elemental analysis validates stoichiometric ratios .

Q. What strategies are recommended for optimizing reaction yields in this compound synthesis?

  • Methodological Answer : Yield optimization requires strict control of reaction temperature (80–85°C), excess paraformaldehyde to drive chloromethylation, and efficient stirring to ensure homogeneity. Post-synthesis, fractional crystallization using acetic acid improves isomer separation. For example, 38% yield of 1,4(1,5)-bis(chloromethyl)naphthalene was achieved via cyclohexane washing and recrystallization .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for this compound across experimental models?

  • Methodological Answer : Discrepancies arise from variations in exposure routes (inhalation vs. oral), species-specific metabolism, and dose regimens. To resolve conflicts, conduct systematic reviews with predefined inclusion criteria (e.g., Table B-1: species, exposure routes, health outcomes) and assess risk of bias using standardized questionnaires (e.g., randomization, allocation concealment in animal studies). Confidence ratings (High to Very Low) should be applied based on study design robustness .

Q. What systematic approaches should be employed to evaluate the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use fugacity modeling to predict partitioning into water, sediment, and biota. Combine this with biodegradation studies under aerobic/anaerobic conditions (e.g., sulfate-reducing bacteria assays). Monitor degradation intermediates via LC-MS and assess bioaccumulation potential using octanol-water partition coefficients (log Kow_{ow}). Environmental persistence should be cross-validated with field data from contaminated sites .

Q. How can mechanistic studies elucidate the role of this compound metabolites in inducing oxidative stress?

  • Methodological Answer : Expose in vitro models (e.g., hepatocytes) to this compound and quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Perform metabolomics (LC-HRMS) to identify electrophilic metabolites (e.g., epoxides) that deplete glutathione (GSH). Confirm mechanisms via CRISPR knockouts of detoxification enzymes (e.g., GSTs) and assess DNA adduct formation using 32P^{32} \text{P}-postlabeling .

Q. What statistical methods are suitable for reconciling conflicting data on this compound's carcinogenic potential in epidemiological studies?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity. Stratify studies by exposure duration (acute vs. chronic), confounders (smoking, co-pollutants), and population susceptibility (e.g., CYP1A1 polymorphisms). Use funnel plots to detect publication bias and GRADE criteria to evaluate evidence quality .

Q. What in silico modeling approaches can predict this compound interactions with biological macromolecules?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to cytochrome P450 enzymes or aryl hydrocarbon receptors (AhR). Quantitative structure-activity relationship (QSAR) models correlate substituent positions (e.g., Cl at C2 vs. C3) with toxicity endpoints. Density functional theory (DFT) calculates electron distribution to predict metabolite reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.